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Introduction

The Sp100 protein, also known as the speckled 100 kDa protein, is a key component of the
promyelocytic leukemia (PML) nuclear bodies (NBs), subnuclear structures implicated in a
diverse range of cellular processes including transcriptional regulation, antiviral defense, and
apoptosis.[1][2] Its discovery and initial characterization in the early 1990s laid the groundwork
for understanding its multifaceted roles in both normal cellular function and disease. This
technical guide provides an in-depth overview of the seminal findings related to the discovery,
cloning, and initial functional analysis of the Sp100 protein, tailored for researchers, scientists,
and drug development professionals.

Discovery and Initial Identification

The Sp100 protein was first identified as a nuclear autoantigen in patients with primary biliary
cirrhosis (PBC), a chronic autoimmune liver disease.[3][4] Approximately 30% of PBC patients
produce autoantibodies that recognize a 100 kDa protein in the cell nucleus.[3] Initial studies
utilized sera from these patients to characterize this novel antigen.

Immunofluorescence and Subcellular Localization

The initial key observation was the distinct "nuclear dots" pattern observed in indirect
immunofluorescence assays on HEp-2 cells using anti-Sp100 positive sera from PBC patients.
[4] This punctate nuclear staining indicated that the target antigen, Sp100, was not diffusely
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distributed throughout the nucleoplasm but was instead concentrated in discrete subnuclear
structures.[5][6] These structures were later identified as the PML nuclear bodies.[7]

Molecular Cloning and Initial Protein
Characterization

The molecular identity of Sp100 was elucidated through the cloning and sequencing of its
corresponding cDNA.[6] This was a critical step in moving from an immunological observation
to a molecular understanding of the protein.

cDNA Library Screening

The cDNA encoding Sp100 was isolated by screening a HeLa cell cDNA expression library with
anti-Sp100 autoantibodies from a PBC patient.[8] The full-length cDNA revealed a protein with
a calculated molecular mass of 53 kDa and an isoelectric point of 4.7.[8] This discrepancy
between the calculated molecular weight and the apparent molecular weight of 100 kDa
observed on SDS-PAGE suggested that the protein might have an aberrant electrophoretic
mobility or undergo significant post-translational modifications.[8][9]

Identification of Splice Variants

Further research revealed the existence of several alternatively spliced mRNAs transcribed
from the human sp100 gene.[10][11] These variants share a common N-terminus but differ in
their C-terminal regions, leading to the expression of multiple Sp100 isoforms, including
Spl00A, Sp100B, Sp100C, and Sp100-HMG.[10][12][13] The discovery of these isoforms
suggested a functional diversity for the Sp100 protein family.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of the
Sp100 protein.
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Property Value Reference(s)
Apparent Molecular Weight 95-100 kDa (on SDS-PAGE) [31[8]
] 54 kDa (for the major isoform,
Calculated Molecular Weight 9]
Sp100-A)
Isoelectric Point 4.7 [8]
Chromosomal Location 2037.1 [14][15]

Table 1: Physicochemical Properties of Sp100

Isoform Key C-terminal Domain(s) Reference(s)
Sp100A - [13]

Sp100B Extended C-terminus [13]

Sp100C PHD finger and Bromodomain [2]
Sp100-HMG HMG box [16]

Table 2: Major Sp100 Splice Variants and Their Characteristic Domains

Experimental Protocols

Indirect Immunofluorescence for Subcellular
Localization

Cell Culture: HEp-2 cells were cultured on glass coverslips.
Fixation: Cells were fixed with acetone or methanol.
Permeabilization: If required, cells were permeabilized with a detergent like Triton X-100.

Blocking: Non-specific antibody binding was blocked using a solution of bovine serum
albumin (BSA) or normal goat serum in phosphate-buffered saline (PBS).
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e Primary Antibody Incubation: Cells were incubated with patient sera containing anti-Sp100
autoantibodies or with specific anti-Sp100 antibodies.

e Washing: Unbound primary antibodies were removed by washing with PBS.

e Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary
antibody (e.g., FITC-conjugated anti-human 1gG).

e Washing: Unbound secondary antibodies were removed by washing with PBS.

e Mounting and Visualization: Coverslips were mounted on glass slides with an anti-fade
mounting medium and visualized using a fluorescence microscope.

cDNA Library Immunoscreening

o Library Plating: A HeLa cell cDNA expression library in a vector like Agtl1l was plated on E.
coli.

e Protein Expression Induction: Protein expression was induced by overlaying the plates with
nitrocellulose membranes soaked in isopropyl -D-1-thiogalactopyranoside (IPTG).

o Membrane Blocking: The membranes were blocked to prevent non-specific antibody binding.

e Primary Antibody Incubation: The membranes were incubated with anti-Sp100 positive
patient serum.

e Washing: Unbound antibodies were washed off.

o Secondary Antibody Incubation: The membranes were incubated with an enzyme-conjugated
secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG).

o Detection: Positive plaques were identified by adding a chromogenic substrate.

e Plaque Purification and cDNA Isolation: Positive plagues were isolated, and the
corresponding cDNA inserts were purified and sequenced.

Initial Functional Characterization
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Regulation by Interferon

A significant early finding was that Sp100 expression is induced by interferons (IFNs).[3][17]
Treatment of cells with IFN-a, IFN-[3, or IFN-y led to an increase in both the size and number of
Spl100-containing nuclear dots.[3] This induction was also observed at the molecular level, with
a significant increase in both Sp100 mRNA and protein levels following IFN treatment.[3] This
discovery characterized Sp100 as an interferon-stimulated gene (ISG) and provided the first
clues about its potential role in the immune response and antiviral defense.[1]

Protein-Protein Interactions and Link to Chromatin

Initial studies identified key interaction partners of Sp100, providing insights into its function.

e PML: Sp100 was found to colocalize with the promyelocytic leukemia (PML) protein in the
nuclear dots, establishing these two proteins as the major components of these nuclear
bodies.[18][7]

e HP1: Sp100 was shown to interact with members of the heterochromatin protein 1 (HP1)
family of non-histone chromosomal proteins.[16][19] This interaction, along with the
discovery of the Sp100-HMG variant with potential DNA-binding capabilities, provided the
first molecular evidence linking PML nuclear bodies to the chromatin compartment and
suggested a role for Sp100 in transcriptional regulation.[2][16]

Post-Translational Modification by SUMO-1

Sp100, along with PML, was identified as one of the first proteins to be modified by the small
ubiquitin-like modifier-1 (SUMO-1).[18][7] This covalent modification was found to be important
for the proper function and dynamics of PML nuclear bodies.[2] SUMOylation of Sp100 was
shown to depend on a functional nuclear localization signal but was not necessary for its import
into the nucleus or its targeting to the nuclear dots.[7] It was later suggested that SUMO
modification might regulate the interaction of Sp100 with other proteins, such as HP1.[10]

Visualizations
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Experimental Steps

1. Cell Fixation
& Permeabilization

'

2. Primary Antibody Incubation
(Anti-Sp100 from PBC serum)

'

3. Secondary Antibody Incubation
(Fluorescently-labeled anti-human IgG)

'

4. Fluorescence Microscopy

Obseryvation

Distinct Punctate Nuclear Staining
(‘Nuclear Dots")

Conclusion

Sp100 protein is localized to
discrete subnuclear structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1178982?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

